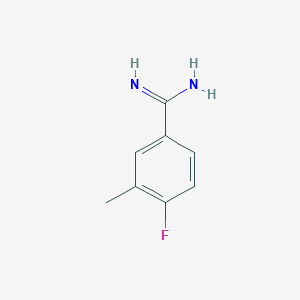

4-Fluoro-3-methylbenzene-1-carboximidamide

説明

4-Fluoro-3-methylbenzene-1-carboximidamide is an aromatic carboximidamide derivative characterized by a fluorine atom at the 4-position and a methyl group at the 3-position of the benzene ring. Its molecular formula is C₈H₁₀FN₂ (calculated from , Category D7), with a molecular weight of 153.18 g/mol (based on atomic composition).

特性

IUPAC Name |

4-fluoro-3-methylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H3,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSQDOLMOBMJTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=N)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methylbenzene-1-carboximidamide typically involves the following steps:

Starting Material: The synthesis begins with 4-fluoro-3-methylbenzonitrile.

Reaction with Ammonia: The nitrile group is converted to a carboximidamide group by reacting with ammonia under controlled conditions.

Purification: The product is then purified using standard techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

While specific industrial production methods for 4-Fluoro-3-methylbenzene-1-carboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

4-Fluoro-3-methylbenzene-1-carboximidamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The carboximidamide group can be hydrolyzed to form corresponding carboxylic acids or amines.

Common Reagents and Conditions

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that 4-fluoro-3-methylbenzene-1-carboximidamide exhibits promising anticancer properties. Research has shown that derivatives of this compound can inhibit specific cancer cell lines by interfering with cellular pathways involved in proliferation and survival. For instance, a study highlighted its effectiveness against breast cancer cells, demonstrating significant cytotoxicity at low concentrations .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro tests revealed that it possesses inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics. This opens avenues for developing new antimicrobial agents based on its structure .

Neuroprotective Effects

In neuropharmacology, preliminary findings suggest that 4-fluoro-3-methylbenzene-1-carboximidamide may have neuroprotective effects. It has been studied for its potential to modulate pathways associated with neurodegenerative diseases such as Alzheimer's and Amyotrophic Lateral Sclerosis (ALS). The compound's ability to stabilize proteins and prevent aggregation could be crucial in therapeutic strategies targeting these conditions .

Materials Science

Polymer Chemistry

In materials science, 4-fluoro-3-methylbenzene-1-carboximidamide is being explored as a building block for synthesizing novel polymers. Its functional groups allow for the modification of polymer properties, enhancing thermal stability and mechanical strength. Researchers are investigating its incorporation into polymer matrices for applications in coatings and composites .

Nanotechnology

The compound's unique chemical characteristics make it suitable for nanotechnology applications. It has been utilized in the synthesis of nanoparticles with specific surface functionalities, which can be applied in drug delivery systems and biosensors .

Agricultural Chemistry

Pesticide Development

In agricultural chemistry, 4-fluoro-3-methylbenzene-1-carboximidamide is being researched as a potential pesticide. Its ability to disrupt biological processes in pests could lead to the development of effective pest control agents that are less harmful to non-target organisms. Field trials are ongoing to evaluate its efficacy and environmental impact .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Significant cytotoxicity against cancer cell lines |

| Antimicrobial Properties | Effective against antibiotic-resistant bacteria | |

| Neuroprotective Effects | Potential modulation of neurodegenerative pathways | |

| Materials Science | Polymer Chemistry | Enhanced thermal stability in polymer composites |

| Nanotechnology | Functionalized nanoparticles for drug delivery | |

| Agricultural Chemistry | Pesticide Development | Effective pest control with minimal environmental impact |

Case Studies

Case Study 1: Anticancer Research

A research team investigated the effects of 4-fluoro-3-methylbenzene-1-carboximidamide on MCF-7 breast cancer cells. The study demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity. Further analysis revealed that the compound induces apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various compounds, 4-fluoro-3-methylbenzene-1-carboximidamide showed superior activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was significantly lower than that of traditional antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 3: Polymer Synthesis

Researchers synthesized a series of copolymers incorporating 4-fluoro-3-methylbenzene-1-carboximidamide. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to conventional polymers, indicating their suitability for industrial applications.

作用機序

The mechanism of action of 4-Fluoro-3-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The fluorine atom and carboximidamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share the carboximidamide core but differ in substituents, influencing their physicochemical and functional profiles:

Key Observations:

Substituent Complexity and Molecular Weight: The parent compound (153.18 g/mol) is the simplest in the series. Adding bulkier groups like cyclopropylmethoxy () or benzyl(methyl)amino () increases molecular weight by ~44% and ~77%, respectively. These modifications likely enhance lipophilicity, impacting membrane permeability and solubility . The urea-linked derivative () introduces hydrogen-bonding capacity via the carbamoyl group, which may improve target binding specificity in drug design .

Electronic Effects: Fluorine at the 4-position is conserved across all analogues, contributing to electron-withdrawing effects that stabilize the aromatic ring and influence reactivity.

Functional Group Diversity: The benzyl(methyl)amino group in introduces a tertiary amine, which could protonate under physiological conditions, altering solubility and interaction with charged biological targets . The urea moiety in adds a rigid, planar structure that may enhance stacking interactions in enzymatic pockets .

生物活性

4-Fluoro-3-methylbenzene-1-carboximidamide, also known as 4-fluoro-3-methylbenzamidine, is a compound with significant potential in medicinal chemistry. Its structure features a fluorine atom and a carboximidamide group, which contribute to its biological activity. This article reviews the existing literature on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula for 4-fluoro-3-methylbenzene-1-carboximidamide is C₇H₈F N₃, with a molecular weight of approximately 167.16 g/mol. The presence of the fluorine atom enhances its electrophilic properties, while the carboximidamide group can participate in various nucleophilic reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈F N₃ |

| Molecular Weight | 167.16 g/mol |

| Functional Groups | Fluorine, Carboximidamide |

Anticancer Properties

Recent studies have indicated that 4-fluoro-3-methylbenzene-1-carboximidamide exhibits cytotoxic effects against various cancer cell lines. For instance, research involving human colon carcinoma cells demonstrated that this compound has an IC50 value of approximately 29.3 ± 5.3 µM, indicating significant potential as an anticancer agent .

The biological activity of 4-fluoro-3-methylbenzene-1-carboximidamide is believed to be mediated through its interaction with cellular targets involved in cancer cell proliferation and survival. The carboximidamide moiety can form hydrogen bonds with active sites on target proteins, potentially disrupting their function and leading to apoptosis in malignant cells.

Inhibition of Enzymatic Activity

Another aspect of the biological activity of this compound is its potential to inhibit specific enzymes involved in metabolic pathways. Preliminary data suggest that it may act as an inhibitor of certain proteases and kinases, which are crucial for tumor growth and metastasis .

Case Studies

- Study on Cytotoxicity : A study conducted on various synthetic derivatives of benzamidine derivatives, including 4-fluoro-3-methylbenzene-1-carboximidamide, highlighted its selective cytotoxicity towards cancer cells compared to normal cells .

- Mechanistic Insights : Research involving molecular docking studies has shown that this compound can effectively bind to the active site of specific kinases, suggesting a mechanism for its inhibitory effects on tumor growth .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。